

What is **tert-Butyl acetylcarbamate**?

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Compound of Interest

Compound Name: *tert-Butyl acetylcarbamate*

Cat. No.: B055960

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An In-depth Technical Guide to **tert-Butyl Acetylcarbamate**

Abstract

tert-Butyl acetylcarbamate, also known as *tert*-butyl N-acetylcarbamate, is a chemical compound with the molecular formula C₇H₁₃NO₃. It belongs to the carbamate class of organic molecules, characterized by the presence of both an acetyl and a *tert*-butoxycarbonyl (Boc) group attached to a central nitrogen atom. This dual substitution makes it a unique reagent and building block in organic synthesis. Its structure suggests potential applications as a stable, crystalline source for N-acetyl groups following selective deprotection of the Boc moiety. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, molecular structure analysis, and potential applications relevant to researchers in chemistry and drug discovery.

Chemical Identity and Physical Properties

tert-Butyl acetylcarbamate is identified by its unique molecular structure. While detailed experimental physical data is not widely published, its fundamental chemical identifiers and computed properties are well-documented and summarized below.

Table 1: Chemical Identifiers for **tert-Butyl Acetylcarbamate**

Identifier	Value	Source
IUPAC Name	tert-butyl N-acetylcarbamate	[1]
CAS Number	120157-98-4	[1]
Molecular Formula	C ₇ H ₁₃ NO ₃	[1]
SMILES	CC(=O)NC(=O)OC(C)(C)C	[1]
InChIKey	WUPPVCVLOXKYBQ-UHFFFAOYSA-N	[1]

Table 2: Computed Physicochemical Properties

Property	Value	Unit	Source
Molecular Weight	159.18	g/mol	[1]
Monoisotopic Mass	159.08954328	Da	[1]
XLogP3	0.7	[1]	
Hydrogen Bond Donor Count	1	[1]	
Hydrogen Bond Acceptor Count	3	[1]	
Rotatable Bond Count	2	[1]	
Polar Surface Area	55.4	Å ²	[1]
Appearance	Crystalline solid	-	[2]

Note: Experimental data for properties such as melting point and boiling point are not readily available in the cited public-domain literature.

Predicted Spectroscopic Data

While experimental spectra for **tert-Butyl acetylcarbamate** are not publicly available, ¹H and ¹³C NMR chemical shifts can be predicted based on its chemical structure and comparison with

similar molecules. These predictions are crucial for researchers to confirm the identity of the compound during synthesis.

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts

Predicted ^1H NMR	δ (ppm)	Multiplicity	Integration	Assignment
~ 8.5 - 9.5	Broad Singlet	1H		N-H
~ 2.2	Singlet	3H		$\text{CH}_3\text{-C}(=\text{O})$
~ 1.5	Singlet	9H		$(\text{CH}_3)_3\text{-C}$
Predicted ^{13}C NMR	δ (ppm)	Assignment		
~ 170		$\text{CH}_3\text{-C}(=\text{O})$		
~ 152		$\text{N-C}(=\text{O})\text{-O}$		
~ 82		$\text{O-C}(\text{CH}_3)_3$		
~ 28		$\text{O-C}(\text{CH}_3)_3$		
~ 24		$\text{CH}_3\text{-C}(=\text{O})$		

Predictions are based on standard chemical shift values for acetyl, tert-butyl, and carbamate functional groups.

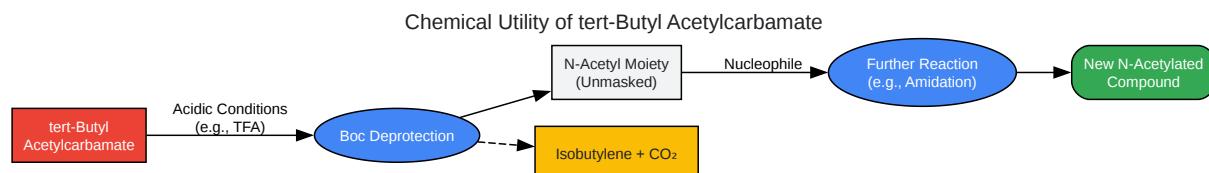
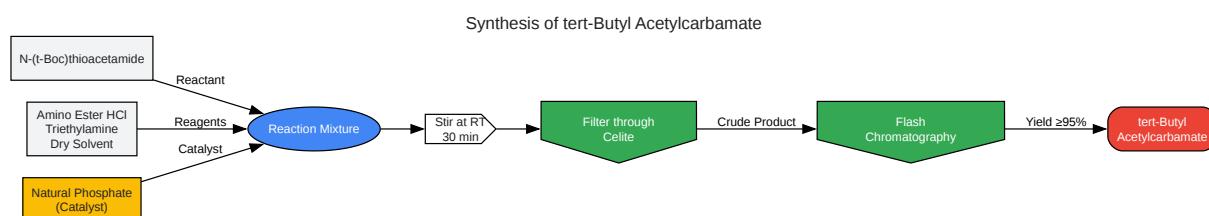
Synthesis and Molecular Structure

A practical and environmentally benign synthesis of **tert-Butyl acetylcarbamate** has been reported, utilizing a natural phosphate catalyst. This method provides excellent yields and involves a simple workup.

Experimental Protocol: Synthesis from N-(t-Boc)thioacetamide[2]

This procedure describes a green synthesis method that yields crystalline **tert-Butyl acetylcarbamate**.

- Reaction Setup: To a solution of N-(t-Boc)thioacetamide (87.6 mg, 0.5 mmol), an amino ester hydrochloride salt (0.5 mmol), and triethylamine (1.65 mmol) in a dry solvent (10 mL, e.g., THF, CH₃CN, or DMF), add natural phosphate catalyst (87.6 mg).
- Reaction Execution: Stir the reaction mixture at room temperature for 30 minutes.
- Workup: Filter the mixture through a pad of Celite to remove the heterogeneous catalyst.
- Purification: Concentrate the filtrate and purify the residue using flash chromatography (cyclohexane/ethyl acetate eluent system) to obtain the final product as a crystalline solid. The reported yield is typically very high ($\geq 95\%$).



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References

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- 2. Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

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